Isopropyl chloroformate
Description
Historical Context and Evolution of Chloroformate Reagents in Synthetic Strategies
The use of chloroformates in organic synthesis dates back to the 19th century. Initially, the highly toxic gas phosgene (B1210022) was the primary reagent for creating these compounds. kobe-u.ac.jp However, due to the significant hazards associated with phosgene, chemists have developed safer and more convenient alternatives over the years. ontosight.aikobe-u.ac.jp One such alternative is triphosgene (B27547), a solid that can be handled more safely and generates phosgene in situ for immediate reaction. nih.gov This evolution has allowed for the broader and safer application of chloroformate chemistry in both laboratory and industrial settings.
Significance of Isopropyl Chloroformate as a Chemical Intermediate
This compound is a particularly important member of the chloroformate family. Its primary role is as a chemical intermediate, meaning it is used to create other, more complex molecules. kansashealthsystem.com One of its most common applications is in the production of carbamates, which are formed when this compound reacts with amines. ontosight.aiframochem.com These carbamates are vital components in many pesticides and pharmaceuticals. ontosight.ai
The compound is also instrumental in the synthesis of polymerization initiators, which are necessary for the production of certain plastics like PVC. nih.gov Furthermore, it serves as a building block in the creation of various specialty chemicals. github.com
The synthesis of this compound itself is typically achieved through the reaction of isopropanol (B130326) with phosgene or a phosgene equivalent. ontosight.aipatsnap.com While the use of phosgene is still prevalent in industrial settings, safer laboratory-scale methods often employ alternatives like triphosgene. ontosight.ainih.gov A common industrial method involves reacting liquid anhydrous isopropyl alcohol with a molar excess of dry, chlorine-free phosgene at low temperatures. nih.gov Another described method involves dissolving solid phosgene in dichloromethane (B109758) at sub-zero temperatures, followed by the addition of dimethylformamide as a catalyst and then isopropanol. patsnap.com
Current Research Landscape and Emerging Applications of Chloroformates
The field of chloroformate chemistry continues to evolve, with ongoing research focused on developing more sustainable and efficient synthetic methods. reanin.com A key area of interest is the use of chloroformates as derivatizing agents in gas chromatography. wikipedia.orgemergenresearch.com This technique allows for the analysis of a wide range of polar compounds, such as amino acids and carboxylic acids, by converting them into more volatile derivatives. wikipedia.org
The demand for chloroformates, including this compound, is expected to grow, driven by the expanding pharmaceutical and agrochemical industries. github.comemergenresearch.com The market for chloroformates is projected to see a compound annual growth rate (CAGR) of around 5-7% in the coming years. github.com This growth is also supported by increasing research and development in drug discovery and the need for advanced crop protection solutions. github.comarchivemarketresearch.com
Scope and Objectives of Research on this compound
Research concerning this compound is multifaceted. A primary objective is to optimize its production processes to enhance yield, reduce costs, and minimize environmental impact. reanin.com This includes exploring advanced catalytic systems and novel reaction pathways. reanin.com Another significant area of research is the investigation of its solvolysis—the reaction with a solvent—to better understand its reactivity and decomposition mechanisms.
Furthermore, the development of new applications for this compound and other chloroformates remains a key focus. reanin.com This includes their use in the synthesis of novel polymers, dyes, and other fine chemicals. emergenresearch.comguidechem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇ClO₂ |
| Molecular Weight | 122.55 g/mol |
| Appearance | Colorless liquid with a pungent odor |
| Boiling Point | 95-105 °C |
| Density | Approximately 1.08 g/cm³ |
| Flash Point | 15.6 - 20 °C |
| Solubility | Soluble in common organic solvents like acetone, chloroform (B151607), and toluene. Reacts with water. |
Data sourced from multiple references. nih.govframochem.comchemicalbook.cominchem.orgitcilo.org
Key Reactions of this compound
| Reaction Type | Reactants | Products | Significance |
| Carbamate (B1207046) Formation | This compound, Amine | Isopropyl carbamate, Hydrochloric acid | Synthesis of pesticides and pharmaceuticals. ontosight.aiframochem.com |
| Carbonate Ester Formation | This compound, Alcohol | Isopropyl carbonate, Hydrochloric acid | Formation of carbonate esters. framochem.com |
| Hydrolysis | This compound, Water | Isopropyl alcohol, Carbon dioxide, Hydrochloric acid | Decomposition in the presence of moisture. chemicalbook.comnoaa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl carbonochloridate | |
|---|---|---|
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InChI |
InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |
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InChI Key |
IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)OC(=O)Cl | |
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Molecular Formula |
C4H7ClO2, Array | |
| Record name | ISOPROPYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID7026786 | |
| Record name | Isopropyl chloroformate | |
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Molecular Weight |
122.55 g/mol | |
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Physical Description |
Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |
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Flash Point |
60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |
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Solubility |
VERY SOL IN ETHER, Solubility in water: slow reaction | |
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Density |
1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |
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Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
108-23-6 | |
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Synthetic Methodologies and Reaction Pathways of Isopropyl Chloroformate
Synthesis of Isopropyl Chloroformate
The production of this compound is dominated by phosgene-based methods due to their efficiency. However, the extreme toxicity of phosgene (B1210022) has prompted research into safer, alternative synthetic strategies. ontosight.aikobe-u.ac.jp
Phosgene-Based Synthetic Routes
The reaction of isopropanol (B130326) with phosgene remains a cornerstone of industrial this compound synthesis. ontosight.ai This can be achieved through direct reaction or by generating phosgene within the reaction mixture to minimize handling of the toxic gas. kobe-u.ac.jpchemistryviews.org
The most conventional method for synthesizing this compound involves the direct reaction of isopropanol with phosgene. ontosight.ainih.gov This process is typically conducted at low temperatures to control the exothermic reaction and minimize the formation of byproducts. nih.gov A molar excess of phosgene is often used to ensure complete conversion of the alcohol. nih.gov The reaction can be performed continuously by establishing countercurrently flowing streams of phosgene and liquid isopropanol. google.com
One patented method describes the atomization of isopropanol with gaseous phosgene. This technique creates a large surface area for the reaction to occur rapidly and isothermally in a fog phase. For instance, atomizing 696.5 grams of isopropanol per hour with 1,100 grams of phosgene per hour at 60°C resulted in a 90% yield based on the alcohol and 96% based on phosgene. google.com
A typical laboratory-scale synthesis involves dissolving solid phosgene in a solvent like dichloromethane (B109758) at sub-zero temperatures (-3°C to -1°C). patsnap.com Anhydrous isopropanol, also mixed with dichloromethane, is then added slowly to the phosgene solution under vigorous stirring to control the reaction rate and prevent overheating. patsnap.com
Table 1: Reaction Parameters for Isopropanol and Phosgene Reaction
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Isopropanol, Phosgene | ontosight.ainih.gov |
| Solvent | Dichloromethane | patsnap.com |
| Temperature | -3°C to -1°C (initial); up to 60°C | google.compatsnap.com |
| Catalyst | Dimethylformamide (optional) | patsnap.com |
To mitigate the risks associated with handling and storing large quantities of phosgene, methods for its in situ generation have been developed. kobe-u.ac.jpchemistryviews.org One approach involves the use of phosgene oligomers like triphosgene (B27547) (bis(trichloromethyl)carbonate), a solid, or diphosgene (trichloromethyl chloroformate), a liquid. kobe-u.ac.jp These safer precursors release phosgene upon reaction with a catalyst, often an organic base, directly in the reaction vessel containing the alcohol. kobe-u.ac.jp
Another innovative in situ method is the photochemical oxidation of chloroform (B151607). chemistryviews.org In this process, a chloroform solution containing an alcohol is irradiated with UV light while oxygen is bubbled through it. kobe-u.ac.jp The UV radiation initiates a radical chain reaction, converting chloroform to phosgene, which then immediately reacts with the alcohol present to form the chloroformate. chemistryviews.orgnih.gov This "photo-on-demand" synthesis offers a safer alternative as it avoids the direct handling of phosgene gas. kobe-u.ac.jp
Phosgene-Free Synthetic Approaches
The inherent dangers of phosgene have driven the development of synthetic routes that avoid its use altogether.
A significant advancement in phosgene-free synthesis is the "photo-on-demand" method that utilizes chloroform as both a reactant and a solvent. kobe-u.ac.jporganic-chemistry.org This process involves the UV irradiation of a chloroform solution containing the alcohol under an oxygen atmosphere. organic-chemistry.org The photochemical oxidation of chloroform generates phosgene in situ, which then reacts with the alcohol to yield the corresponding chloroformate. kobe-u.ac.jpnih.gov This method offers a safer and more convenient laboratory and potential industrial alternative to traditional phosgene-based syntheses. organic-chemistry.org High yields of chloroformates, such as a 93% yield for 1-hexanol, have been reported using this technique. organic-chemistry.org The reaction is typically carried out using a low-pressure mercury lamp as the UV source. organic-chemistry.org
Table 2: Photo-on-Demand Synthesis of Chloroformates
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Alcohol, Chloroform, Oxygen | organic-chemistry.org |
| Energy Source | UV light (low-pressure mercury lamp) | organic-chemistry.org |
| Key Advantage | In situ phosgene generation, avoiding direct handling | kobe-u.ac.jporganic-chemistry.org |
Catalytic Systems in this compound Synthesis
Catalysts can play a crucial role in the synthesis of chloroformates, influencing reaction rates and yields. In the traditional phosgene-based route, dimethylformamide (DMF) can be added to the cooled phosgene solution to act as a catalyst, accelerating the formation of the reactive intermediate. patsnap.com
In phosgene-free esterification reactions to produce related compounds like isopropyl chloroacetate, a variety of catalysts have been explored. These include sulfonic acids, inorganic metal salts of organic sulfonates, and heteropolyacids. ejmanager.comoszk.hu For example, lanthanum dodecyl sulfate (B86663) has been shown to be an effective catalyst for the esterification of chloroacetic acid and isopropanol, achieving a 98.3% conversion under optimized conditions. iaea.orgresearchgate.net While these specific examples relate to a similar ester, the principles of using catalysts to improve reaction efficiency are applicable to the broader field of chloroformate synthesis.
Purification and Characterization of Synthetic this compound
Following its synthesis, typically from the reaction of isopropanol with phosgene, this compound requires purification to remove unreacted starting materials and byproducts. nih.govpatsnap.com The primary method for purification is distillation , often under reduced pressure (vacuum distillation), to separate the volatile this compound from less volatile impurities. sciencemadness.org
The characterization of purified this compound is essential to confirm its identity and assess its purity. Standard analytical techniques employed for this purpose are outlined in the table below.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | To determine the purity of the sample and identify volatile impurities. | A major peak corresponding to this compound, with minor peaks indicating the presence of any impurities. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule. | A strong absorption band in the region of 1770-1780 cm⁻¹ is indicative of the chloroformate carbonyl (C=O) group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and confirm the identity of the compound. | ¹H NMR will show a septet for the methine proton and a doublet for the methyl protons of the isopropyl group. ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the isopropyl group. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (122.55 g/mol ) and characteristic fragment ions. nih.gov |
Table 1: Analytical Techniques for the Characterization of this compound. This interactive table provides a summary of the common methods used to verify the purity and structure of synthesized this compound.
Analysis of Byproducts and Impurities in Industrial and Laboratory Synthesis
Both industrial and laboratory-scale synthesis of this compound can lead to the formation of several byproducts and the presence of residual impurities. nih.gov The identification and quantification of these are crucial for process optimization and quality control.
Common impurities can include unreacted starting materials such as isopropanol and phosgene . nih.gov Byproducts are primarily formed through side reactions. The most notable byproduct is diisopropyl carbonate , which arises from the reaction of this compound with any excess isopropanol. Other potential byproducts include hydrogen chloride and carbon dioxide . nih.gov In some cases, isopropyl chloride can also be formed. nih.gov
| Impurity/Byproduct | Origin |
| Isopropanol | Unreacted starting material |
| Phosgene | Unreacted starting material |
| Diisopropyl carbonate | Reaction of this compound with isopropanol |
| Hydrogen Chloride | Byproduct of the main reaction |
| Carbon Dioxide | Decomposition byproduct |
| Isopropyl chloride | Side reaction product |
Table 2: Common Byproducts and Impurities in this compound Synthesis. This interactive table lists the potential contaminants that can be present in the final product.
Reaction Mechanisms of this compound in Organic Transformations
This compound is a versatile reagent that participates in a variety of organic reactions, most notably nucleophilic acyl substitution. The mechanism of these reactions is not singular and can be influenced by several factors, including the nature of the nucleophile and the solvent system employed.
Nucleophilic Acyl Substitution Pathways
The reactions of this compound with nucleophiles predominantly proceed through nucleophilic acyl substitution. However, detailed kinetic and mechanistic studies have revealed that this can occur via distinct pathways. researchgate.net
In the presence of more nucleophilic solvents, this compound tends to react via a bimolecular addition-elimination mechanism. nih.govnih.govdntb.gov.uamdpi.com This pathway involves the initial attack of the nucleophile on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate. mdpi.commdpi.com The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final substitution product. mdpi.com This mechanism is favored in solvents that can effectively solvate the developing charges in the transition state. nih.govnih.govdntb.gov.uamdpi.com The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. mdpi.com
In contrast, in highly ionizing, less nucleophilic solvents, a unimolecular fragmentation-ionization mechanism becomes dominant. nih.govnih.govdntb.gov.uamdpi.com This pathway is characterized by the initial, rate-determining ionization of the this compound molecule. This ionization is often accompanied by the loss of carbon dioxide, leading to the formation of an isopropyl carbocation. mdpi.commdpi.comnih.govmdpi.com This carbocation then rapidly reacts with the nucleophile present in the reaction medium. mdpi.com The rate of this reaction is primarily dependent on the concentration of the this compound and the ionizing power of the solvent. nih.govnih.govdntb.gov.uamdpi.com
The choice of solvent plays a critical role in dictating which mechanistic pathway is favored for the reactions of this compound. nih.govnih.gov There is a clear divergence in the reaction mechanism based on the properties of the solvent. mdpi.comnih.gov
More Nucleophilic Solvents: In solvents with higher nucleophilicity, such as pure alcohols (e.g., ethanol (B145695), methanol) and aqueous solutions with high water content, the bimolecular addition-elimination pathway is preferred. mdpi.comnih.gov These solvents can act as effective nucleophiles, promoting the initial addition step. mdpi.com
Highly Ionizing Solvents: In solvents with high ionizing power and low nucleophilicity, such as fluoroalcohols (e.g., trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP)) and formic acid, the unimolecular fragmentation-ionization mechanism is the major route. mdpi.commdpi.comnih.gov These solvents are adept at stabilizing the formation of the carbocation intermediate through solvation. mdpi.com
This solvent-dependent mechanistic shift highlights the delicate balance of electronic and steric effects that govern the reactivity of this compound. The ability to control the reaction pathway by simply changing the solvent makes this compound a valuable and versatile tool in organic synthesis.
Gas-Phase Elimination Kinetics and Mechanismstandfonline.com
The thermal decomposition of this compound in the gas phase, which yields propylene, hydrogen chloride, and carbon dioxide, has been a subject of theoretical investigation to distinguish between two plausible, competing mechanisms. tandfonline.comusfq.edu.ecresearchgate.net These pathways are difficult to differentiate experimentally because both are proposed to proceed via a six-membered cyclic transition state. tandfonline.comusfq.edu.ectandfonline.com
Concerted Elimination Processestandfonline.com
One proposed mechanism is a one-step, concerted process. tandfonline.comresearchgate.net In this pathway, the cleavage of the Cβ-H and C-O bonds and the formation of the C=C double bond, HCl, and CO₂ occur simultaneously through a single six-membered cyclic transition state. usfq.edu.ec This process is a unimolecular elimination reaction that avoids the formation of any intermediate species. tandfonline.com
Stepwise Mechanisms Involving Chloroformic Acid Intermediatestandfonline.com
The alternative mechanism is a stepwise process that involves the initial formation of an unstable intermediate, chloroformic acid (ClCOOH). tandfonline.comresearchgate.nettandfonline.com This intermediate is formed through a six-membered transition state, similar to the concerted pathway. However, the chloroformic acid then rapidly decomposes in a subsequent step to produce the final products: hydrogen chloride and carbon dioxide. tandfonline.comusfq.edu.ec Theoretical calculations, utilizing methods such as CBS-QB3 and Density Functional Theory (DFT), have shown that this stepwise mechanism is energetically favored over the concerted one-step elimination for this compound. tandfonline.comusfq.edu.ecresearchgate.net
Table 1: Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of this compound at 528 K (255.0 °C) Data sourced from theoretical calculations at the CAM-B3LYP/6-311++G(d,p) level. researchgate.net
| Mechanism Type | Parameter | Value |
| Concerted (Mechanism A) | Eₐ (kJ/mol) | 188.9 |
| log A | 14.36 | |
| ΔH‡ (kJ/mol) | 184.5 | |
| ΔS‡ (J/K·mol) | 15.65 | |
| ΔG‡ (kJ/mol) | 176.2 | |
| Stepwise (Mechanism B) | Eₐ (kJ/mol) | 178.6 |
| log A | 13.92 | |
| ΔH‡ (kJ/mol) | 174.2 | |
| ΔS‡ (J/K·mol) | 6.36 | |
| ΔG‡ (kJ/mol) | 170.9 |
Solvolytic Reaction Kinetics and Mechanism Elucidationusfq.edu.ecresearchgate.nettandfonline.comdntb.gov.uamdpi.comresearchgate.netresearchgate.netmdpi.com
The solvolysis of this compound is characterized by a duality of reaction mechanisms, with the dominant pathway being highly dependent on the solvent's properties. nih.govsemanticscholar.org Early studies indicated a solvent-dependent mechanism, suggesting a bimolecular association-dissociation pathway is favored in pure alcohols, while an ionization pathway is preferred in water-rich and highly ionizing solvents like formic acid. mdpi.comnih.gov Deficiencies in acid production during these reactions suggest the concurrent formation of isopropyl chloride, ranging from 2-33%, with higher percentages observed in less nucleophilic solvents. nih.govnih.gov
Grunwald-Winstein Equation Applications in Solvolysis Studiesusfq.edu.ecresearchgate.nettandfonline.comdntb.gov.uamdpi.comresearchgate.netresearchgate.netmdpi.com
The extended Grunwald-Winstein equation is a critical tool for analyzing the solvolysis rates of this compound. The equation, log(k/k₀) = lNT + mYCl + c, correlates the specific rate of solvolysis (k) in a given solvent with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.govbeilstein-journals.org The sensitivity parameters, l (for nucleophilicity) and m (for ionizing power), provide significant insight into the transition state of the rate-determining step. mdpi.comnih.gov
Studies have shown that the solvolysis of this compound can be treated with two distinct correlations, reflecting the side-by-side operation of an association-dissociation (bimolecular) and an ionization (unimolecular) pathway. mdpi.comresearchgate.netnih.gov
In solvents with high ionizing power and low nucleophilicity, such as those containing fluoroalcohols (TFE and HFIP), the solvolysis of this compound shows a very low sensitivity to changes in solvent ionizing power (m). dntb.gov.uanih.gov This behavior is rationalized by a dominant solvolysis-decomposition mechanism, where ionization is accompanied by the loss of a CO₂ molecule. dntb.gov.uanih.gov This pathway is similar to that observed for 1-adamantyl and 2-adamantyl chloroformates. nih.govnih.gov For the ionization pathway at 25.0 °C, analysis of rates in the most highly ionizing solvents yields an m value of 0.60. mdpi.com
In the more ionizing solvents, the solvolysis of this compound exhibits negligible sensitivity to changes in solvent nucleophilicity (l values are close to zero). dntb.gov.uanih.govnih.gov Conversely, in more nucleophilic solvents, such as pure alcohols and various aqueous solutions, an association-dissociation mechanism is believed to be operative. dntb.gov.uanih.gov This bimolecular pathway shows a much higher sensitivity to solvent nucleophilicity. The dual-mechanism nature of the reaction is evident when comparing the behavior across a wide range of solvents. mdpi.comnih.gov For the ionization-dominant pathway at 25.0 °C, the l value is found to be 0.12. mdpi.com
Table 2: Specific Rates of Solvolysis (k) of this compound at 25.0 °C and Solvent Parameters Data extracted from Kevill, D. N., & D'Souza, M. J. (2009). mdpi.comnih.gov
| Solvent (% v/v) | k x 10⁵ (s⁻¹) | NT | YCl |
| 100% EtOH | 1.05 | 0.37 | -2.52 |
| 90% EtOH | 4.37 | 0.16 | -0.93 |
| 80% EtOH | 10.3 | 0.00 | 0.00 |
| 100% MeOH | 5.53 | 0.17 | -1.17 |
| 90% MeOH | 15.3 | 0.01 | -0.15 |
| 80% Acetone | 1.07 | -0.37 | -0.83 |
| 97% TFE | 42.6 | -2.79 | 2.83 |
| 100% H₂O | 126 | -0.41 | 3.49 |
| 100% HCOOH | 4,200 | -2.35 | 4.07 |
Evaluation of Grunwald-Winstein Parameters (l and m values)
The solvolysis of this compound has been quantitatively analyzed using the extended Grunwald-Winstein equation, which relates the rate of solvolysis (k) to the solvent nucleophilicity (NT) and solvent ionizing power (YCl) through the parameters l and m, respectively. Current time information in Bangalore, IN.rsc.org This analysis reveals that this compound does not follow a single mechanism across all solvent types; instead, it operates via dual, competing pathways. rsc.orgorganic-chemistry.org
In solvents that are more nucleophilic, such as pure alcohols and various aqueous alcohol mixtures, the reaction proceeds through an association-dissociation (bimolecular) mechanism. Current time information in Bangalore, IN.rsc.orgepa.gov Conversely, in solvents characterized by high ionizing power and low nucleophilicity, a dominant unimolecular pathway, described as a solvolysis-decomposition, is observed. Current time information in Bangalore, IN.rsc.org This pathway involves the fragmentation and loss of carbon dioxide. Current time information in Bangalore, IN.rsc.orgasianpubs.org
For the unimolecular ionization mechanism, which is most clearly observed in the most highly ionizing solvents, the sensitivity parameters have been determined. Current time information in Bangalore, IN. The analysis shows a negligible sensitivity to changes in solvent nucleophilicity (l) and a very low sensitivity to changes in solvent ionizing power (m). Current time information in Bangalore, IN.rsc.org This behavior is similar to that observed for the solvolysis of 1-adamantyl and 2-adamantyl chloroformates, which are known to react via an ionization-fragmentation route. Current time information in Bangalore, IN.asianpubs.org The low m value, in particular, is consistent with a concerted fragmentation-ionization process where the developing positive charge is significantly stabilized by the concurrent elimination of CO₂. Current time information in Bangalore, IN.asianpubs.org
Table 1: Grunwald-Winstein Parameters for this compound Solvolysis in Highly Ionizing Solvents
| Temperature (°C) | l value (Sensitivity to Nucleophilicity) | m value (Sensitivity to Ionizing Power) | Proposed Mechanism |
|---|---|---|---|
| 25.0 | 0.12 | 0.60 | Ionization-Decomposition |
| 40.0 | 0.21 | 0.58 | Ionization-Decomposition |
Data sourced from a study analyzing specific rates in seven highly ionizing solvents, including TFE-H₂O and HFIP-H₂O mixtures. Current time information in Bangalore, IN.
Kinetic Solvent Isotope Effects (KSIE) in Solvolysis
The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (like H₂O) versus its deuterated analogue (D₂O), serves as a powerful tool for distinguishing between solvolytic mechanisms. For this compound, the KSIE for hydrolysis (kH₂O/kD₂O) at 25.0 °C is 1.25. Current time information in Bangalore, IN.
This value is significantly lower than the KSIE values observed for other, less substituted chloroformate esters under similar conditions. Current time information in Bangalore, IN. For instance, methyl and ethyl chloroformates exhibit KSIE values of 1.89 and 1.82, respectively. Current time information in Bangalore, IN. A higher KSIE value, typically in the range of 1.8 to 2.5, is indicative of a bimolecular mechanism where a solvent molecule acts as a general base to assist in the removal of a proton in the rate-determining step. Current time information in Bangalore, IN.chem960.com The markedly lower KSIE for this compound provides strong evidence for a mechanistic shift away from the bimolecular pathway and towards a unimolecular ionization mechanism, which does not involve such general base catalysis in its rate-determining step. Current time information in Bangalore, IN.asianpubs.org
Table 2: Kinetic Solvent Isotope Effects (kH₂O/kD₂O) for Various Chloroformate Esters
| Compound | KSIE (kH₂O/kD₂O) | Temperature (°C) |
|---|---|---|
| This compound | 1.25 | 25.0 |
| Methyl chloroformate | 1.89 | 25.0 |
| Ethyl chloroformate | 1.82 | 25.0 |
| Phenyl chloroformate | 1.79 | 7.5 |
Data sourced from Queen Current time information in Bangalore, IN. and Kevill et al. asianpubs.org
Entropies of Activation in Solvolytic Processes
This finding further supports the proposed mechanistic change for this compound compared to its less substituted counterparts. The solvolysis of methyl and ethyl chloroformates proceeds with negative entropies of activation, which is consistent with an associative (bimolecular) mechanism that involves a more ordered transition state where the solvent molecule is incorporated. asianpubs.org The stark contrast between the positive ΔS‡ for this compound and the negative values for other primary chloroformates underscores the shift towards a unimolecular reaction pathway. asianpubs.orgorgsyn.org
Role of Fluoroalcohols in Solvolysis Studies
Fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), play a pivotal role in mechanistic studies of solvolysis. Current time information in Bangalore, IN.epa.gov These solvents are characterized by their high ionizing power and very low nucleophilicity, a combination that favors and isolates ionization (Sₙ1-type) pathways by minimizing competing bimolecular (Sₙ2-type) nucleophilic attack. Current time information in Bangalore, IN.chem960.com
Reactivity with Specific Reagents
Reaction with Silver Nitrate (B79036) and Perchlorate in Acetonitrile (B52724)
The reaction of this compound with silver salts in acetonitrile has been the subject of kinetic and mechanistic studies. rsc.orgrsc.orgmdpi.com In contrast to the reactions of primary alkyl chloroformates with silver nitrate in acetonitrile, which are proposed to involve attack by the nitrate ion, the reaction with secondary chloroformates like this compound proceeds via a different mechanism. mdpi.com For this compound, it is believed that the reaction involves electrophilic assistance from the silver(I) ion, which facilitates the removal of the chloride ion from the carbonyl carbon. mdpi.com This interaction promotes the reaction, highlighting the role of the silver ion in activating the substrate towards substitution.
Reactions with Amines to Form Carbamates
This compound is a valuable reagent for the synthesis of isopropyl carbamates through its reaction with primary and secondary amines. This reaction is a standard method for installing the isopropoxycarbonyl (i-PrOC(O)-) protecting group or for creating carbamate (B1207046) linkages in more complex molecules. asianpubs.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
Due to the formation of hydrogen chloride (HCl) as a byproduct, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. nih.govacs.org Common bases used for this purpose include tertiary amines such as triethylamine, N-methylmorpholine, or pyridine (B92270). asianpubs.org The general transformation is widely used in organic synthesis, for example, in the preparation of potential pharmaceutical impurities for analytical purposes or in the synthesis of complex organic molecules. asianpubs.orgorgsyn.org
Reactions with Alcohols to Form Carbonate Esters
The reaction between this compound and alcohols provides a direct route to the synthesis of mixed and symmetrical carbonate esters. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org
A general representation of this reaction is the formation of carbonate esters from an alcohol (R'-OH) and this compound.
General Reaction: RO(CO)Cl + R'OH → RO(CO)OR' + HCl wikipedia.org
For instance, allyl isopropyl carbonate can be synthesized by reacting isopropanol with allyl chloroformate in the presence of triethylamine. rsc.org Similarly, the reaction of alcohols with phosgene can yield carbonate esters, with chloroformate esters acting as intermediates. wikipedia.org This method is high-yielding but involves the use of toxic phosgene. wikipedia.org
The production of various (di)carbonate esters for use as perfumes and aroma agents has been achieved by reacting the corresponding alcohol or diol with a chloroformate in the presence of an acid scavenger. google.com This highlights the industrial relevance of this reaction.
Interactive Table: Examples of Carbonate Ester Synthesis
| Alcohol | Chloroformate | Base | Product | Reference |
| Isopropanol | Allyl Chloroformate | Triethylamine | Allyl Isopropyl Carbonate | rsc.org |
| Phenol | Phosgene | Pyridine | Diphenyl Carbonate | wikipedia.org |
| Various Alcohols/Diols | Corresponding Chloroformate | Acid Scavenger | Various (Di)carbonate Esters | google.com |
Reactions with Carboxylic Acids to Form Mixed Anhydrides
This compound is a superior reagent for the generation of mixed anhydrides from carboxylic acids, particularly N-protected amino acids used in peptide synthesis. researchgate.net These mixed anhydrides are more stable than those prepared using ethyl or isobutyl chloroformates. researchgate.net The reaction involves the activation of the carboxylic acid by this compound in the presence of a base, forming a highly reactive mixed anhydride (B1165640) intermediate.
This method is widely employed in peptide synthesis where the mixed anhydride, once formed, readily reacts with an amino component to form a peptide bond. researchgate.nethighfine.com The use of this compound has been shown to result in lower levels of racemization during peptide coupling compared to other chloroformates. researchgate.net
General Reaction: R-COOH + ClCOOCH(CH₃)₂ → R-COO-COOCH(CH₃)₂ + HCl
The stability and reactivity of these mixed anhydrides make them valuable intermediates. For example, mixed anhydrides of N-tert-butoxycarbonyl-, N-benzyloxycarbonyl-, and N-9-fluorenylmethoxycarbonylamino acids have been successfully prepared and purified. researchgate.net
Interactive Table: Stability and Reactivity of Mixed Anhydrides
| N-Protecting Group | Chloroformate | Stability of Mixed Anhydride | Racemization in Peptide Coupling | Reference |
| N-Boc, N-Cbz, N-Fmoc | This compound | More stable | Lower | researchgate.net |
| N-Cbz-glycylamino acids | Ethyl/Isobutyl Chloroformate | Less stable | Higher | researchgate.net |
Alkylation Reactions in the Presence of Organoaluminum Compounds
This compound, in the presence of organoaluminum compounds like ethylaluminum sesquichloride (Et₃Al₂Cl₃), can be used for the alkylation of alkenes. This method provides a pathway for the formal addition of a propane (B168953) unit across a double bond. nih.gov
Alkylation of Alkenes
The reaction of this compound with an alkene in the presence of ethylaluminum sesquichloride leads to the formation of an isopropyl cation. This cation then adds to the carbon-carbon double bond of the alkene, generating a new carbocation intermediate. Subsequent hydride transfer from the ethylaluminum species results in the saturated alkylation product. researchgate.netuni-oldenburg.deuni-oldenburg.de This method has been successfully applied to various alkenes, including unsaturated fatty acids like oleic acid, yielding mixtures of regioisomeric isopropyl-substituted products. nih.govresearchgate.netuni-oldenburg.de
For cyclic alkenes such as cyclohexene, the reaction can lead to oligomerization. However, the addition of a more effective hydride donor, like triethylsilane, can suppress this side reaction and favor the formation of the mono-alkylation product. uni-oldenburg.deuni-oldenburg.de
Hydro-Alkyl Additions
The hydro-alkylation of alkenes using this compound and ethylaluminum sesquichloride is a notable application. researchgate.netresearchgate.net In this process, the this compound decomposes in the presence of the Lewis acid to form an isopropyl cation and carbon dioxide. researchgate.net This cation adds to the alkene, and a subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation. Finally, a hydride ion is transferred from the ethylaluminum sesquichloride to the carbocation, yielding the hydro-alkyl addition product. researchgate.net
This reaction has been demonstrated with oleic acid, producing a mixture of 9- and 10-isopropyloctadecanoic acid in good yield. researchgate.net
Interactive Table: Alkylation of Alkenes with this compound
| Alkene | Organoaluminum Compound | Additive | Product | Yield | Reference |
| Oleic Acid | Et₃Al₂Cl₃ | None | 9- and 10-Isopropyloctadecanoic acid | 73% | researchgate.net |
| Cyclohexene | Et₃Al₂Cl₃ | None | Isopropylcyclohexane (and oligomers) | 40% | uni-oldenburg.de |
| Cyclohexene | Et₃Al₂Cl₃ | Triethylsilane | Isopropylcyclohexane | 82% | uni-oldenburg.de |
| 1-Alkenes | Et₃Al₂Cl₃ | Triethylsilane | 2,3-Dimethylalkanes | - | researchgate.net |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions involving chloroformates. For instance, DFT calculations have been used to study the gas-phase elimination kinetics of alkyl chloroformates, including this compound. researchgate.net These studies help in understanding the transition states and energy barriers associated with these reactions.
DFT calculations have also been instrumental in elucidating the spectrum of solvolysis mechanisms, ranging from Sₙ1 to Sₙ2 and Sₙ2 to Sₙ3 pathways for various chloroformates and related compounds. mdpi.com For example, calculations on benzoyl chlorides, which are structurally related to chloroformates, have shown concerted Sₙ2 reactions with transition states that can be either "loose" (cationic) or "tight" (associative) depending on the substituents. mdpi.com While specific DFT studies focusing solely on the reaction mechanisms of this compound in the condensed phase are not extensively detailed in the provided context, the application of these computational methods to similar substrates provides a framework for understanding its reactivity. mdpi.comnih.gov For example, recent DFT calculations have supported the existence of an Sₙ2-Sₙ3 spectrum of mechanisms for the solvolysis of aromatic sulfonyl chlorides, which are analogous in some respects to chloroformates. mdpi.com
Furthermore, DFT has been used to explore borderline Sₙ1-Sₙ2 mechanisms, highlighting the role of explicit solvation in determining the preferred reaction pathway for substrates like isopropyl chloride. dntb.gov.ua These computational approaches are valuable for predicting reaction outcomes and designing new synthetic methodologies.
Transition State Analysis of Elimination Kinetics
The thermal decomposition of this compound in the gas phase is a key area of study, providing insight into its stability and reaction mechanisms. Theoretical calculations have been instrumental in elucidating the intricate details of its elimination kinetics. The process is understood to primarily yield propene, hydrogen chloride, and carbon dioxide. usfq.edu.ec
Two principal mechanisms have been proposed for this unimolecular gas-phase elimination. The first is a concerted process where the bonds break and form simultaneously. The second is a stepwise mechanism that proceeds through the formation of an unstable intermediate, chloroformic acid (ClCOOH), which then rapidly decomposes into HCl and CO2. usfq.edu.ec Both of these potential pathways are thought to proceed via a six-membered cyclic transition state, which makes experimental differentiation between them challenging. usfq.edu.ec
Computational studies, employing methods such as the CBS-QB3 level of theory and various Density Functional Theory (DFT) functionals (including CAM-B3LYP, M06, MPW1PW91, and PBE1PBE), have been conducted to determine the most likely reaction pathway. usfq.edu.ec These theoretical calculations have shown that the stepwise mechanism, involving the formation of the chloroformic acid intermediate, is energetically favored over the one-step concerted elimination for this compound. usfq.edu.ec The optimized geometry of the six-membered cyclic transition state has been calculated using methods like CAM-B3LYP/6-311++G(d,p), providing a detailed structural model of this fleeting state. researchgate.net
In solution, the reaction kinetics are significantly influenced by the solvent. Studies on the solvolysis of this compound have shown a solvent-dependent mechanism. In more nucleophilic solvents like pure alcohols, a bimolecular association-dissociation pathway is favored. nih.gov Conversely, in highly ionizing, water-rich solvents and formic acid, a unimolecular ionization pathway becomes the preferred route. nih.gov
Table 1: Computational Methods and Findings in Elimination Kinetics of this compound
| Computational Method | Key Findings | Reference |
|---|---|---|
| CBS-QB3, DFT (CAM-B3LYP, M06, etc.) | The stepwise elimination mechanism via a chloroformic acid intermediate is energetically favored over a concerted process in the gas phase. | usfq.edu.ec |
| CAM-B3LYP/6-311++G(d,p) | Provided optimized structures for the six-membered cyclic transition state involved in the gas-phase elimination. | researchgate.net |
| Grunwald-Winstein Analysis | Demonstrated that the solvolysis mechanism is solvent-dependent, shifting between bimolecular and unimolecular pathways. | nih.govresearchgate.net |
Molecular Dynamics Simulations of Solvation Effects
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prevalent in the literature, the methodology is a powerful tool for understanding solvation effects that govern its reactivity in different media. MD simulations model the interactions between a solute (this compound) and surrounding solvent molecules at an atomic level, providing insights into structural, dynamic, and thermodynamic properties of the solution. nih.gov
An MD simulation of this compound would involve placing a model of the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or fluoroalcohols). By calculating the forces between all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of every particle over time. This allows for the analysis of how solvent molecules arrange themselves around the solute. Key analyses would include the calculation of radial distribution functions to understand the structure of the solvation shells and the study of hydrogen bonding between the chloroformate's ester group and protic solvent molecules. nih.govmdpi.com
Such simulations would be invaluable for elucidating the dual reaction channels observed in solvolysis studies. nih.govmdpi.com For instance, in nucleophilic solvents like ethanol, MD could model the specific interactions that favor a bimolecular addition-elimination pathway. In highly ionizing solvents, simulations could help visualize the solvent shell reorganization that stabilizes the developing carbocation in a unimolecular S_N1-type mechanism. mdpi.com Furthermore, by using advanced techniques like thermodynamic integration, the free energy of solvation could be calculated, providing a thermodynamic basis for its solubility and reactivity in various solvents. nih.gov
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound Solvation
| Simulation Technique/Analysis | Potential Insight for this compound | General Reference |
|---|---|---|
| Radial Distribution Functions (RDFs) | Characterize the structure and density of solvent molecules in the first and subsequent solvation shells around the ester and chloroformyl groups. | nih.gov |
| Hydrogen Bond Analysis | Quantify the extent and lifetime of hydrogen bonds between the solute and protic solvents, which is crucial for understanding reaction mechanisms in alcohols and water. | mdpi.com |
| Free Energy Perturbation or Thermodynamic Integration | Calculate the solvation free energy to predict solubility and partition coefficients in different solvents. | nih.gov |
| Analysis of Solvent Dynamics | Investigate the exchange rates of solvent molecules between the first solvation shell and the bulk, providing information on the dynamics of the solvent environment. | mdpi.com |
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical modeling is a fundamental tool for understanding the intrinsic reactivity and selectivity of this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces for various reaction pathways, providing insights that are often inaccessible through experimental means alone. usfq.edu.ecacs.org
For the gas-phase elimination reaction, quantum chemical calculations have been used to compute the activation energies for both the concerted and stepwise mechanisms. usfq.edu.ec By locating the transition state structures and calculating their energies, these models have demonstrated that the pathway involving the formation of a chloroformic acid intermediate is more favorable. usfq.edu.ec This modeling provides a clear picture of the bond-breaking and bond-forming processes at the heart of the reaction.
In the context of solvolysis, quantum chemical modeling helps to rationalize the observed selectivity for different reaction channels (bimolecular addition-elimination vs. unimolecular ionization). nih.gov Calculations can be performed to model the reactants, intermediates, transition states, and products for each pathway. By comparing the computed energy barriers, researchers can predict which mechanism will dominate under specific conditions (e.g., in different solvents, which can be modeled implicitly using continuum solvation models or explicitly with a few solvent molecules). For example, modeling can show how the nucleophilic attack of a solvent molecule on the carbonyl carbon (bimolecular pathway) compares energetically to the heterolytic cleavage of the carbon-chlorine bond (unimolecular pathway). nih.govmdpi.com
The choice of DFT functional and basis set is critical for obtaining accurate results. Studies on related chloroformates have utilized functionals such as CAM-B3LYP and M06 with basis sets like 6-311++G(d,p) to achieve reasonable agreement with experimental data. usfq.edu.ecresearchgate.net These models are essential for building a comprehensive understanding of the factors that control the reactivity and selectivity of this compound.
Table 3: Application of Quantum Chemical Models to this compound Reactivity
| Theoretical Model/Method | Application to this compound | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculating potential energy surfaces to determine the favorability of different reaction mechanisms (e.g., concerted vs. stepwise elimination). | usfq.edu.ec |
| Transition State Theory | Identifying and optimizing the geometry of transition states for reactions like gas-phase elimination and solvolysis to calculate activation energy barriers. | researchgate.netacs.org |
| Continuum Solvation Models (e.g., PCM) | Simulating the effect of different solvents on reaction pathways to explain the observed shift in mechanism from bimolecular to unimolecular. | nih.gov |
| Complete Basis Set (CBS) Methods | Providing high-accuracy single-point energy calculations for critical points on the potential energy surface to refine reaction energetics. | usfq.edu.ec |
Applications of Isopropyl Chloroformate in Advanced Synthesis
Pharmaceutical Synthesisontosight.aibenchchem.compaushak.com
Isopropyl chloroformate is a key building block in the pharmaceutical industry, utilized in the synthesis of various drugs and their intermediates. guidechem.com Its reactivity allows for the introduction of the isopropoxycarbonyl group into molecules, a common step in the production of complex pharmaceutical compounds. ontosight.ai
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial reagent in the synthesis of several active pharmaceutical ingredients (APIs). It is instrumental in forming carbamate (B1207046) and carbonate linkages within a molecule, which are structural features in many therapeutic agents. chemblink.comwikipedia.org The compound's ability to react with amines and alcohols makes it a versatile tool for medicinal chemists. chemblink.com
Preparation of Isocyanates as Pharmaceutical Intermediatespaushak.comchemblink.com
This compound is a precursor in the production of isocyanates, which are highly reactive intermediates in pharmaceutical manufacturing. paushak.com The reaction of this compound with an amine, often in the presence of a base, can lead to the formation of an isopropyl carbamate, which can then be converted to the corresponding isocyanate. chemblink.comgoogle.com These isocyanates are subsequently used to build more complex molecular architectures found in various drug classes. paushak.com
Table 1: Examples of Isocyanates in Pharmaceutical Synthesis
| Isocyanate | Application Area |
|---|---|
| Phenyl Isocyanate | Pharmaceutical, Agrochemical, Industrial |
| Trans-4-Methyl Cyclohexyl Isocyanate | Pharmaceutical |
| 2-Phenyl Ethyl Isocyanate | Pharmaceutical |
| Cyclohexyl Isocyanate | Pharmaceutical, Agrochemical |
This table highlights isocyanates used in pharmaceutical and other industries, which can be synthesized using chloroformate chemistry. paushak.com
Derivatization of Highly Polar Pharmaceuticals in Aqueous Phasebenchchem.comnih.gov
A notable application of this compound is in the derivatization of highly polar pharmaceuticals, particularly within an aqueous environment. nih.govmdpi.com This process is often employed in analytical chemistry to modify polar compounds, such as amino acids and certain drug molecules, to make them more volatile and suitable for analysis by techniques like gas chromatography. wikipedia.org The reaction with this compound introduces a less polar isopropoxycarbonyl group, facilitating easier separation and detection. nih.govmdpi.com
Synthesis of Antiviral Drugsbenchchem.com
This compound and its derivatives are integral to the synthesis of certain antiviral drugs. For instance, chloromethyl isopropyl carbonate, which can be prepared from this compound, is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate. google.comgoogle.com This drug is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. google.comderpharmachemica.com The synthesis involves the reaction of this compound with paraformaldehyde to produce chloromethyl isopropyl carbonate. google.com
Synthesis of Drugs for Neurological Disorders and Cancerontosight.aisigmaaldrich.com
The application of this compound extends to the synthesis of drugs targeting neurological disorders and cancer. ontosight.ai In the context of neurological disorders, it is used in the creation of molecules that may act on the central nervous system. core.ac.uk For cancer therapeutics, it serves as a reagent in the synthesis of compounds with potential anti-proliferative activity. researchgate.netnih.gov For example, it can be used in the generation of mixed anhydrides of N-alkoxycarbonylamino acids, which are precursors to peptides and other molecules with potential anticancer properties. researchgate.net
Agrochemical and Pesticide Synthesisontosight.aipaushak.comchemblink.com
This compound is widely used in the agrochemical industry for the production of pesticides and herbicides. ontosight.aichemblink.com It is a key intermediate for creating carbamate-based agrochemicals, which are known for their efficacy in crop protection. chemblink.com
The reaction of this compound with various amines or phenols leads to the formation of N-substituted or aryl carbamates, many of which exhibit insecticidal or herbicidal properties. chemblink.comgoogle.com For example, it is used in the production of Isopropyl N-(3-chlorophenyl)carbamate (CIPC), a widely used herbicide and plant growth regulator. google.comnih.gov The synthesis involves reacting this compound with meta-chloroaniline. google.com
Table 2: Agrochemicals Synthesized Using this compound
| Agrochemical Class | Example | Application |
|---|---|---|
| Carbamate Herbicides | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Herbicide, Plant Growth Regulator |
| Carbamate Insecticides | Carbamates derived from this compound | Insecticide |
This table provides examples of agrochemicals where this compound is a key synthetic precursor. ontosight.aigoogle.comnih.gov
Production of Pesticide Intermediates
This compound is a key reagent in the synthesis of carbamate-based pesticides. ontosight.aichemblink.com Carbamates derived from this compound are effective as both insecticides and herbicides. ontosight.ai The reaction of this compound with appropriate amines or phenols leads to the formation of these pesticidal compounds. guidechem.comwikipedia.org This process is a crucial step in manufacturing a variety of crop protection products. github.com The use of this compound as a pesticide intermediate is a significant application in the agrochemical industry. patsnap.comchangfengchem.com
Synthesis of Herbicides (e.g., IPC)
A specific and notable application of this compound is in the production of the herbicide Isopropyl N-phenylcarbamate (IPC), also known as Propham. nih.gov IPC is synthesized through the reaction of this compound with aniline. chemicalbook.comgla.ac.uk This herbicide has been used for the selective control of weeds in various crops. chemicalbook.com The synthesis of IPC and related carbamate herbicides highlights the importance of this compound as a foundational building block in the agrochemical sector. nih.gov
Role as Protecting Groups in Organic Synthesis
In the intricate processes of multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to achieve chemoselectivity in subsequent reactions. wikipedia.org Chloroformates, including this compound, are widely used to introduce protecting groups for amines. wikipedia.org
Carboxybenzyl (Cbz) Protecting Group Introduction
While benzyl (B1604629) chloroformate is the direct reagent for introducing the Carboxybenzyl (Cbz or Z) protecting group for amines, the chemistry is closely related to that of this compound. numberanalytics.comwikipedia.orgwenxuecity.com The Cbz group is a cornerstone in peptide synthesis and other organic transformations, preventing the amine's nucleophilic and basic properties from interfering with other reaction steps. wikipedia.org The fundamental reaction involves the treatment of an amine with the chloroformate in the presence of a base. wikipedia.orgcommonorganicchemistry.com
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Introduction
The Fluorenylmethyloxycarbonyl (Fmoc) group is another critical amine protecting group, particularly in solid-phase peptide synthesis. wikipedia.org It is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a chloroformate ester. wikipedia.orgacs.org The Fmoc group is valued for its stability under acidic conditions and its easy removal with a mild base, such as piperidine. wikipedia.orgacs.org This orthogonality to other protecting groups makes it highly valuable in complex synthetic strategies. umich.edu
Protective Agent for Amines
This compound itself serves as a reagent to protect amines by forming isopropyl carbamates. guidechem.comframochem.com This reaction proceeds by treating an amine with this compound, effectively masking the amine's reactivity. wikipedia.org The resulting carbamate is stable under various conditions but can be cleaved when the protection is no longer needed. This application is fundamental in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals, where precise control over reactive sites is paramount. guidechem.comchemblink.com The use of this compound in this capacity has been shown to be more stable in some cases than anhydrides formed with other chloroformates like ethyl and isobutyl chloroformate. researchgate.net
Orthogonal Protecting Group Strategies
In the intricate field of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and oligosaccharides, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org A key concept that governs the efficient use of multiple protecting groups within a single synthetic sequence is that of "orthogonal protection". organic-chemistry.orgmasterorganicchemistry.com An orthogonal set of protecting groups is a collection of groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others. google.comiris-biotech.de This strategy provides chemists with precise control over which part of the molecule reacts, which is crucial for building complex architectures. sigmaaldrich.com
The most common orthogonal strategies in peptide synthesis rely on protecting groups that are labile to different reagents or conditions, such as acid, base, or catalytic hydrogenation. masterorganicchemistry.com For example, the tert-butoxycarbonyl (Boc) group is cleaved by acid (e.g., trifluoroacetic acid), the fluorenylmethoxycarbonyl (Fmoc) group is removed by a base (e.g., piperidine), and the benzyloxycarbonyl (Cbz) group is cleaved by hydrogenolysis. masterorganicchemistry.comtotal-synthesis.comtotal-synthesis.com The use of these groups in combination allows for the sequential unmasking and reaction of different functional sites on a growing peptide chain. masterorganicchemistry.com
The isopropoxycarbonyl (iPoc) group, which is installed using this compound, functions as a carbamate protecting group for amines. Based on the general reactivity of alkyl chloroformate-derived carbamates, the iPoc group is stable to the basic conditions used to remove the Fmoc group and to the standard catalytic hydrogenation conditions used to cleave the Cbz group. Its removal would typically be achieved under acidic conditions, similar to the Boc group, though potentially requiring different acid strengths or conditions depending on the substrate. This positions the iPoc group as a potential component in an orthogonal protection scheme. However, its lability under acidic conditions means it is not orthogonal to the widely used Boc group. For a truly orthogonal system, a protecting group must be removable by a mechanism that does not affect the other groups present. google.comub.edu While theoretically useful, specific and widely documented applications of the iPoc group within complex, multi-step orthogonal protection strategies are not prevalent in the reviewed literature.
Derivatization Agent in Analytical Chemistry
This compound has emerged as a significant reagent for the derivatization of polar analytes prior to analysis, particularly by gas chromatography. univpancasila.ac.idiris-biotech.de Many biologically and environmentally important molecules, such as amino acids, organic acids, and phenols, possess polar functional groups (-COOH, -NH2, -OH, -SH). nih.govtotal-synthesis.com These groups render the molecules non-volatile, making them unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable. nih.gov
Derivatization with this compound converts these polar functional groups into less polar, more volatile ester and carbamate derivatives, enabling their separation and detection by GC. ub.edutotal-synthesis.com This process is often rapid and can be performed directly in aqueous samples, which simplifies sample preparation and improves reproducibility. ub.eduuwindsor.ca The resulting isopropoxycarbonyl derivatives generally exhibit good chromatographic properties, making this compound a valuable tool in metabolomics and environmental analysis. ub.edutotal-synthesis.com
Gas Chromatography (GC) Analysis
This compound is frequently employed as a derivatization reagent to make a wide range of polar compounds amenable to Gas Chromatography (GC) analysis, often coupled with mass spectrometry (GC-MS). masterorganicchemistry.comub.edu The derivatization reaction is typically fast, often referred to as an "instantaneous" conversion of hydrophilic compounds into forms that can be readily extracted into an organic solvent for injection into the GC system. ub.edu
The carboxylic acid functional group is a primary target for derivatization with this compound. The reaction converts carboxylic acids into their corresponding isopropyl esters. sigmaaldrich.comtotal-synthesis.com This esterification proceeds through the formation of an intermediate mixed carboxylic-carbonic acid anhydride (B1165640), which then reacts with an alcohol (in this case, isopropanol (B130326), which can be present in the reaction medium or formed in situ) to yield the final ester derivative. sigmaaldrich.com This conversion drastically reduces the polarity and increases the volatility of the analyte. The reaction is catalyzed by a base, such as pyridine (B92270), and is typically carried out in an aqueous-organic or non-aqueous medium. sigmaaldrich.comub.edu This method has been applied to various carboxylic acids, including fatty acids and other organic acids found in metabolic studies. total-synthesis.com
A related reagent, isobutyl chloroformate, has been successfully used for the derivatization of perfluoroalkyl carboxylic acids (PFCAs) in environmental water samples, demonstrating the utility of this class of reagents for esterifying even challenging acidic compounds for GC-MS analysis.
Amino groups (-NH2) are another key functional group that reacts readily with this compound. The reaction, which occurs smoothly in aqueous alkaline media, converts primary and secondary amines into their corresponding N-isopropoxycarbonyl carbamates. ub.edu These carbamate derivatives are significantly less polar and more volatile than the parent amines and exhibit favorable properties for GC analysis. ub.edu
This derivatization is a cornerstone of amino acid analysis by GC. masterorganicchemistry.comub.edu In a single step, both the amino group (forming a carbamate) and the carboxylic acid group (forming an ester) of an amino acid can be derivatized. This compound has been specifically utilized in two-step derivatization procedures for the targeted profiling of sulfur-containing amino acids. ub.edu
The broad reactivity of this compound towards various polar functional groups makes it a powerful tool for comprehensive metabolite profiling using GC-MS. total-synthesis.com Chloroformates enable the simultaneous derivatization of a wide array of metabolites, including amino acids, amines, carboxylic acids, and phenols, converting them into their volatile counterparts. total-synthesis.com
This approach has been successfully applied to the analysis of complex biological samples such as serum, urine, and microbial extracts. iris-biotech.de For example, a GC-MS method using the related ethyl chloroformate for derivatization allowed for the comprehensive metabolic profiling of human serum, identifying significant changes in metabolites like amino acids (valine, leucine, isoleucine) and fatty acids in uremic patients. iris-biotech.de The ability to capture a wide range of chemical classes in a single analytical run is a major advantage for metabolomics studies, which aim to obtain a broad snapshot of the metabolic state of a biological system.
Achieving high and reproducible derivatization yields is critical for accurate quantitative analysis. The reaction conditions for derivatization with this compound must be carefully optimized. ub.edu Key parameters that influence the reaction efficiency include the choice of solvent, pH, reagent concentration, reaction time, and temperature. uwindsor.ca
For instance, the derivatization of amino acids and other metabolites is often performed in a mixed aqueous-organic medium containing a base like pyridine or sodium hydroxide (B78521) to catalyze the reaction and neutralize the HCl byproduct. ub.edu Studies with other alkyl chloroformates have shown that adjusting the pH is a crucial step for achieving high derivatization efficiency. uwindsor.ca The reaction is typically very fast, often complete within seconds or a few minutes at room temperature. ub.edu However, optimization of reaction time and temperature may be necessary for specific classes of compounds to minimize the formation of byproducts or degradation of the derivatives. Some protocols advocate for a two-step addition of the chloroformate reagent to maximize the derivatization of all active sites on the analytes. ub.eduuwindsor.ca
Table 1: Key Parameters for Derivatization Optimization
| Parameter | Typical Conditions & Considerations | Rationale |
|---|---|---|
| Solvent System | Aqueous-organic mixtures (e.g., Water/Ethanol (B145695)/Pyridine) or non-aqueous (e.g., Acetonitrile). ub.edu | To dissolve both the polar analyte and the non-polar reagent, facilitating the reaction. |
| Base/Catalyst | Pyridine, Sodium Hydroxide (NaOH). ub.eduuwindsor.ca | To neutralize the HCl generated during the reaction and to catalyze the esterification/carbamoylation. |
| pH | Alkaline conditions (pH 9-10) are often optimal. uwindsor.ca | Enhances the nucleophilicity of amino groups and keeps carboxylic acids deprotonated for reaction. |
| Reagent Concentration | Reagent is used in excess. | To drive the reaction to completion. |
| Reaction Time | Typically rapid, from 30 seconds to a few minutes. ub.edu | The reaction is often instantaneous, but time should be optimized to ensure complete derivatization. |
| Temperature | Often performed at room temperature or slightly elevated (e.g., 35°C). total-synthesis.com | Balances reaction rate with the stability of the reagents and products. |
Improved Coupling Efficiency in Derivatization
This compound (IPCF) has emerged as a significant reagent in organic synthesis, particularly for the derivatization of polar molecules such as pharmaceuticals and agrochemicals. Its application is noted for enhancing the coupling efficiency in the formation of derivatives, a crucial step for improving the solubility, stability, and analytical detection of these compounds. The reactivity of this compound allows for the efficient formation of carbamates and esters, which are stable derivatives amenable to various analytical techniques.
One of the prominent applications of this compound is in peptide synthesis, where it functions as a superior reagent for the generation of mixed anhydrides. This method significantly boosts the coupling efficiency of amino acids, leading to higher yields in the formation of peptides. A study conducted by Benoiton et al. demonstrated that the use of this compound for synthesizing a series of peptides through mixed anhydride methods resulted in improved coupling efficiency and a reduction in common side reactions observed with other reagents.
| Derivatizing Agent | Selenomethionine Efficiency | Selenoethionine Efficiency |
| Methyl Chloroformate | 40% - 100% | 40% - 100% |
| Ethyl Chloroformate | 30% - 75% | 30% - 75% |
| Menthyl Chloroformate | 15% - 70% | 15% - 70% |
| Data sourced from a comparative study on the derivatization of seleno amino acids for gas chromatographic analysis. researchgate.net |
Other Chemical and Industrial Applications
Beyond its role in derivatization, this compound is a versatile chemical intermediate with a range of other applications in the chemical and industrial sectors. researchgate.net
Production of Specialty Chemicals
This compound serves as a crucial reactive intermediate in the synthesis of various specialty chemicals. science.gov It is particularly significant in the production of pesticides and pharmaceuticals, where it is used to introduce the isopropoxycarbonyl group into molecules. mdpi.com This function is integral to building the complex molecular architectures required for the biological activity of these end products. The compound is also used in the synthesis of veterinary medicines.
Polymer Production
In the polymer industry, this compound finds application as an initiator in the polymerization of certain plastics. Notably, it is used in the production of polyvinyl chloride (PVC) resin, where it can initiate the polymerization process. nih.gov The use of peroxides derived from chloroformates, such as ketone peroxide derivatives, as initiators for the production of polymers like poly(vinylchloride), (meth)acrylic polymers, polystyrene, and polyethylene (B3416737) has also been documented.
Synthesis of Diverse Organic Compounds
As a versatile reagent in organic synthesis, this compound is employed in the preparation of a wide array of organic compounds. Its reactivity allows for the synthesis of esters and carbamates through reactions with alcohols and amines, respectively. mdpi.com These reactions are fundamental in organic chemistry and are utilized to create a multitude of chemical structures for various applications. For example, it has been used in the preparation of isopropyl cyclohexane (B81311) and 10-isopropyloctadecanoic acid.
Preparation of Dialkyl Peroxycarbonates as Catalysts
This compound is an intermediate in the preparation of dialkyl peroxycarbonates. These peroxycarbonates, in turn, are used as catalysts in industrial processes, such as in the production of PVC.
Intermediate for Free-Radical Polymerization Initiators
The role of this compound as a chemical intermediate extends to the synthesis of free-radical polymerization initiators. researchgate.netresearchgate.net These initiators are essential for starting the chain reactions that lead to the formation of various polymers. Its application in this area underscores its importance in the broader field of polymer chemistry.
Manufacture of Diisopropyl Azidoformate (Blowing Agent)
This compound is a key precursor in the industrial synthesis of diisopropyl azidoformate, a chemical compound utilized as a blowing agent. nih.gov Blowing agents are substances that decompose at a specific temperature to generate gas, which then creates a cellular or foamed structure within a material. researchgate.net This process is integral to the production of various foamed polymers and rubbers, offering benefits such as weight reduction, improved insulation properties, and enhanced rigidity. nii.ac.jp
The synthesis of diisopropyl azidoformate from this compound is a two-step process. The initial step involves the reaction of this compound with hydrazine (B178648). This reaction forms diisopropyl hydrazine-1,2-dicarboxylate. In the subsequent step, this intermediate is oxidized, typically using hydrogen peroxide, to yield the final product, diisopropyl azidoformate. guidechem.compatsnap.com
Research has been conducted to optimize the reaction conditions for this synthesis. In one established method, the formation of diisopropyl hydrazine-1,2-dicarboxylate is achieved by reacting this compound and hydrazine in ether at a temperature maintained below 0°C for two hours. patsnap.com The subsequent oxidation of the intermediate has been optimized to occur at a temperature range of -5 to 5°C for two hours, with a molar ratio of diisopropyl hydrazine-1,2-dicarboxylate to hydrogen peroxide of 1:1.1. patsnap.com Following these optimized conditions, the total yield of diisopropyl azidoformate can reach as high as 90.7%. patsnap.com
The resulting diisopropyl azidoformate is an orange-red liquid that is valued in various synthetic applications, including the Mitsunobu reaction, due to its reactivity. guidechem.com
Table 1: Key Reactants and Products in the Synthesis of Diisopropyl Azidoformate
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C₄H₇ClO₂ | Starting Material |
| Hydrazine | N₂H₄ | Reactant |
| Diisopropyl hydrazine-1,2-dicarboxylate | C₈H₁₆N₂O₄ | Intermediate |
| Hydrogen Peroxide | H₂O₂ | Oxidizing Agent |
| Diisopropyl Azidoformate | C₈H₁₄N₂O₄ | Final Product |
Dye Synthesis
This compound is recognized as a chemical intermediate in the synthesis of dyes. nih.govguidechem.comontosight.ai Its utility in this field stems from its nature as a highly reactive organic compound. ontosight.ai The core of its reactivity lies in the chloroformate functional group, which allows it to react readily with various nucleophiles. guidechem.com
In the context of dye synthesis, many dye molecules contain nucleophilic functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups. This compound can react with these groups to form carbamate or carbonate linkages, respectively. This reaction can be used to introduce the isopropoxycarbonyl group into a molecule, potentially altering its properties or acting as a step in a more complex synthetic pathway. The reaction with an amino group, for instance, results in the formation of a carbamate derivative. guidechem.com This type of reaction is fundamental in various areas of organic synthesis. ontosight.ai
While the literature generally cites chloroformates as intermediates in the production of dyes and pigments, specific and detailed examples of this compound's application in the synthesis of contemporary commercial dyes are not extensively detailed in readily available scientific literature. nih.govontosight.ai Its role is likely as a versatile reagent for the modification of dye precursors or intermediates that contain suitable reactive sites. guidechem.com
Environmental Fate and Degradation Studies
Hydrolysis and Degradation Pathways in Aqueous Environments
The primary and most significant environmental fate process for isopropyl chloroformate is its rapid hydrolysis in the presence of water or moisture. nih.govoecd.org This reactivity means that in aquatic systems and moist soils, the compound is unlikely to persist in its original form. nih.gov Due to this rapid degradation in water, processes such as bioconcentration in aquatic organisms, biodegradation of the parent compound, and adsorption to sediment are not considered important environmental fate processes. nih.govguidechem.com
When this compound comes into contact with water, it undergoes hydrolysis to form isopropanol (B130326), carbon dioxide, and hydrogen chloride (which forms hydrochloric acid in water). nih.govoecd.orgnoaa.govchemicalbook.com This decomposition reaction occurs readily in moist air and is the reason for the compound's corrosive nature. noaa.govkansashealthsystem.com The general reaction for the hydrolysis of alkyl chloroformates is as follows:
R-O(C=O)Cl + H₂O → R-OH + CO₂ + HCl oecd.org
For this compound, this specific reaction yields isopropanol, carbon dioxide, and hydrogen chloride. nih.gov
The hydrolysis of this compound is a rapid process, with a measured half-life of 5.6 minutes at 24.5°C. nih.govguidechem.com Studies on a range of lower alkyl and phenyl chloroformates have shown hydrolysis half-lives ranging from 1.4 to 53.2 minutes, indicating that this compound's degradation rate is well within this range of high reactivity. researchgate.netnih.gov The decomposition has been observed to be catalyzed by bases, but not by acids. nih.gov For this compound, the ionization mechanism is considered the dominant pathway for hydrolysis in water. researchgate.net
Hydrolysis Half-Life of this compound
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Aqueous Half-Life | 5.6 minutes | 24.5°C | nih.govguidechem.com |
Atmospheric Degradation Pathways
In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its high volatility. nih.gov Its persistence is limited by reaction with atmospheric components and potential dissolution into atmospheric water. nih.gov
The principal degradation pathway for vapor-phase this compound in the atmosphere is its reaction with photochemically produced hydroxyl radicals (•OH). nih.govoecd.org These highly reactive radicals are a primary cleansing agent in the troposphere, initiating the oxidation of most volatile organic compounds.
The atmospheric half-life of this compound, based on its reaction with hydroxyl radicals, is estimated to be approximately 5 days. nih.gov This estimation assumes a typical atmospheric hydroxyl radical concentration. nih.gov Additionally, because the compound hydrolyzes readily, its degradation may also occur through contact with rain, clouds, or other forms of atmospheric water. nih.gov
Atmospheric Half-Life of this compound
| Degradation Pathway | Estimated Half-Life | Reference |
|---|---|---|
| Reaction with •OH Radicals | ~5 days | nih.gov |
Waste Stream Management and Environmental Release Considerations
The use of this compound as a chemical intermediate in various industrial processes means that environmental releases could occur through different waste streams at production and usage sites. nih.gov Proper management of these waste streams is critical to prevent environmental contamination.
In the event of a spill or leak, specific containment and disposal procedures are recommended. Spills should be covered with a dry, inert material such as dry lime, sand, or soda ash before being placed into covered containers for disposal. nj.gov The area should then be ventilated and washed. nj.gov
Waste containing this compound may be classified as a hazardous waste. nj.gov Disposal must be carried out in accordance with regulations set by agencies such as the U.S. Environmental Protection Agency (EPA) and state Departments of Environmental Protection (DEP). nj.gov General laboratory hazardous waste management guidelines include ensuring containers are in good condition, clearly labeled with "Hazardous Waste" and the chemical contents, kept closed, and segregated by hazard class. columbia.edu Disposal is coordinated through institutional environmental health and safety departments or certified waste management contractors. columbia.edu
Ecological Impact Assessments
The ecological impact of this compound is intrinsically linked to its behavior and degradation in the environment. Due to its use as a chemical intermediate, particularly in the production of herbicides and other chemicals, there is potential for its release into the environment through various industrial waste streams. nih.gov Its subsequent fate and impact are governed by its chemical properties and interactions with different environmental compartments.
Environmental Fate
The persistence and transformation of this compound in the environment are primarily dictated by hydrolysis, atmospheric degradation, and biodegradation.
Hydrolysis: The most significant degradation process for this compound in aquatic environments and moist soils is hydrolysis. nih.gov It reacts readily with water to form isopropyl alcohol, carbon dioxide, and hydrochloric acid. nih.govnih.gov This reaction is relatively rapid, with a reported half-life of 5.6 minutes at 24.5°C. nih.govguidechem.com Studies have shown that this hydrolytic decomposition is catalyzed by bases but not by acids. nih.gov Given this rapid hydrolysis, the environmental presence of the parent compound in water is transient.
Hydrolysis Data for Chloroformates
| Compound | Hydrolysis Half-life (at 25°C) | Primary Hydrolysis Products |
|---|---|---|
| This compound | 5.6 minutes (at 24.5°C) nih.gov | Isopropyl alcohol, Carbon dioxide, Hydrochloric acid nih.govnih.gov |
| Methyl Chloroformate | 1.4 minutes nih.gov | Methanol, Carbon dioxide, Hydrochloric acid oecd.org |
| Ethyl Chloroformate | 2.2 minutes nih.gov | Ethanol (B145695), Carbon dioxide, Hydrochloric acid oecd.org |
| n-Propyl Chloroformate | 3.0 minutes nih.gov | 1-Propanol, Carbon dioxide, Hydrochloric acid oecd.org |
| Phenyl Chloroformate | 53.2 minutes nih.gov | Phenol, Carbon dioxide, Hydrochloric acid nih.gov |
Atmospheric Fate: If released into the atmosphere, this compound is expected to degrade. The primary mechanism is through reaction with photochemically produced hydroxyl radicals, with an estimated vapor-phase half-life of about 5 days. nih.gov Additionally, because it hydrolyzes easily, its degradation in the atmosphere can also occur through contact with atmospheric water, such as in clouds or rain. nih.gov
Soil Mobility and Biodegradation: In terrestrial environments, the fate of this compound depends on soil moisture. In moist soils, rapid hydrolysis is the dominant process. nih.gov For dry soils, its high volatility suggests that evaporation into the atmosphere will be a significant pathway. nih.gov While direct biodegradation data for this compound is limited, a study using a similar compound, ethyl chloroformate, classified it as biodegradable, although this likely refers to its hydrolysis product. guidechem.com The weight of evidence, based on its rapid hydrolysis and the ready biodegradability of its main hydrolysis product, isopropyl alcohol, suggests that this compound is readily biodegradable. oecd.org Due to its rapid hydrolysis, significant leaching through the soil is not expected to be an important fate process. guidechem.com
Bioaccumulation: this compound has a low potential for bioaccumulation. oecd.org Its rapid hydrolysis in water prevents significant uptake and concentration in aquatic organisms. guidechem.com Calculated Bioconcentration Factor (BCF) values for chloroformates are low, further supporting a low bioaccumulation potential. oecd.org
Ecological Effects
The ecological toxicity of this compound is a concern, particularly in aquatic ecosystems. It is classified as toxic to aquatic life and harmful to aquatic life with long-lasting effects. sigmaaldrich.cn The toxicity is attributed to both the parent compound and its hydrolysis products, especially the acidification caused by hydrochloric acid. oecd.org
Aquatic Toxicity: The chloroformate category of chemicals is known to produce toxic effects in aquatic organisms, with acute toxicity values (LC50/EC50) generally falling between <1 and 100 mg/L. oecd.org It is expected that this compound would have toxic effects on fish, daphnia, and algae. oecd.org The hydrolysis product, hydrochloric acid, is also acutely toxic to aquatic life due to the acidification of the water. oecd.org For instance, a 96-hour LC50 for Cyprinus carpio (carp) exposed to HCl was 4.92 mg/L, and a 48-hour EC50 for Daphnia magna was 0.492 mg/L. oecd.org
Aquatic Ecotoxicity Data for Chloroformates/Hydrolysis Products
| Organism | Endpoint | Duration | Value (mg/L) | Substance Tested | Reference |
|---|---|---|---|---|---|
| Algae (Selenastrum capricornutum) | EC50 (Biomass) | 72-h | 0.780 | HCl | oecd.org |
| Algae (Selenastrum capricornutum) | EC50 (Growth Rate) | 72-h | 0.492 | HCl | oecd.org |
| Invertebrate (Daphnia magna) | EC50 | 48-h | 0.492 | HCl | oecd.org |
| Invertebrate (Daphnia magna) | NOEC | 21-d | 30 | Isopropanol | oecd.org |
| Fish (Cyprinus carpio) | LC50 | 96-h | 4.92 | HCl | oecd.org |
Terrestrial Toxicity: Specific data on the toxicity of this compound to terrestrial organisms is not widely available. The European Chemicals Agency (ECHA) registration dossier lists endpoints for toxicity to soil macroorganisms, terrestrial arthropods, plants, and soil microorganisms, but detailed study results are not provided in the publicly available information. europa.eu Given the rapid hydrolysis in moist soil, the primary ecological effects would likely stem from its degradation products, isopropyl alcohol and hydrochloric acid, which would alter soil pH. nih.gov
Mechanisms of Toxicity and Health Hazards
This compound is a corrosive and highly toxic chemical compound. chemicalbook.com Its hazardous nature is primarily attributed to its reactivity, particularly with water, and its ability to cause severe damage to biological tissues upon contact.
This compound is recognized as a corrosive chemical that can inflict severe irritation and burns to the skin and eyes, potentially leading to permanent eye damage. nj.govilo.org Direct contact with the liquid form of the substance can result in deep skin burns and necrosis, characterized by the formation of eschar. kansashealthsystem.comjodrugs.com The corrosive action is a result of its chemical properties, which cause immediate damage to tissues upon contact. jodrugs.com This reactivity is also responsible for its classification as a corrosive material for transportation and handling purposes. noaa.gov
The compound's corrosive nature extends to mucous membranes, causing irritation and burns upon exposure. kansashealthsystem.com This localized injury is a primary health hazard associated with handling this compound and necessitates stringent safety precautions to prevent direct contact. nj.gov
Inhalation of this compound vapors poses a significant threat to the respiratory system. nj.gov The substance is corrosive to the respiratory tract, and exposure can lead to a range of effects depending on the concentration and duration of inhalation. ilo.org Initial symptoms may include irritation of the nose, throat, and upper respiratory tract, accompanied by coughing and shortness of breath. nj.govkansashealthsystem.com
Higher exposures can lead to more severe complications, including the development of pulmonary edema, a condition characterized by the accumulation of fluid in the lungs. nj.gov This can be a medical emergency, leading to severe shortness of breath and potentially permanent lung damage or death. nj.govkansashealthsystem.com Notably, the onset of pulmonary edema can be delayed, sometimes occurring 2 to 24 hours after the initial exposure, which is a characteristic it shares with phosgene (B1210022). chemicalbook.comnoaa.gov This delayed effect underscores the importance of medical observation following any significant inhalation exposure. ilo.org In severe cases, inhalation can also lead to the destruction of lung tissue, collapse, and convulsions. noaa.gov
Direct contact with this compound is extremely hazardous to the eyes and skin. nj.gov
Ocular Exposure: The substance is corrosive to the eyes and can cause severe burns and potentially permanent damage. nj.govilo.org Symptoms of eye exposure include immediate irritation, redness, pain, and excessive tearing (lachrymation). ilo.orgnoaa.gov Prolonged or severe exposure can result in permanent corneal damage. noaa.gov
Dermal Exposure: Skin contact with this compound can cause severe irritation and deep, painful burns, often leading to the formation of blisters. ilo.orgkansashealthsystem.com The chemical's corrosive nature can cause significant tissue damage. jodrugs.com
| Exposure Route | Potential Effects |
|---|---|
| Ocular (Eye) | Severe irritation, redness, pain, lachrymation, severe burns, and potential for permanent corneal damage. nj.govilo.orgnoaa.gov |
| Dermal (Skin) | Severe irritation, redness, pain, deep burns, and blisters. nj.govilo.orgkansashealthsystem.com |
Ingestion of this compound is highly dangerous due to its corrosive properties. ilo.org It can cause severe burns to the esophagus and the entire gastrointestinal tract. kansashealthsystem.comnoaa.gov Symptoms of ingestion include a burning sensation and abdominal pain, and in severe cases, it can lead to shock or collapse. ilo.org The corrosive action can cause significant and potentially irreversible damage to the tissues of the digestive system. jodrugs.com
There is evidence to suggest that this compound may cause skin sensitization. nj.govkansashealthsystem.com This means that following an initial exposure, subsequent contact with even very small amounts of the substance can trigger an allergic reaction, such as itching and a skin rash. nj.gov This potential for allergic contact dermatitis necessitates careful handling to avoid initial sensitization. nj.gov
This compound reacts with water to decompose into hydrochloric acid and isopropanol. chemicalbook.comkansashealthsystem.com This reaction is significant because the resulting products have their own toxicological profiles. When this compound comes into contact with moist tissues, such as the skin, eyes, or respiratory tract, this hydrolysis can occur, contributing to the observed corrosive effects. haz-map.com
Reproductive and Developmental Toxicity Studies
Research on structurally related compounds or decomposition products may offer some insight, but direct evidence for this compound is lacking. For instance, its hydrolysis product, isopropanol, has undergone reproductive and developmental toxicity studies nih.gov. However, such data cannot be directly extrapolated to determine the specific risks associated with this compound exposure. Developmental and reproductive toxicity (DART) studies are designed to assess safety across the life cycle, from the reproductive capacity of adults through the development of their offspring, but such specific assessments for this compound have not been identified birthdefectsresearch.orgfda.gov.
Genotoxicity and Carcinogenicity Research
There is a lack of available data from studies conducted to determine the genotoxic or carcinogenic potential of this compound nih.gov. No long-term animal bioassays or short-term tests for mutagenicity or clastogenicity specific to this compound are found in the reviewed literature.
For context, related chemicals have been evaluated. For example, the weight of evidence for the genotoxicity of chloroform (B151607), which shares a structural element, is considered negative, though the International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals who.int. Another related compound, methyl chloroformate, did not show mutagenic effects in bacterial reverse mutation assays nih.gov. However, these findings for other chemicals cannot be used to infer the properties of this compound, and dedicated research is required to assess its specific potential for genotoxicity and carcinogenicity.
Decomposition and Stability Research
This compound is a thermally unstable and reactive compound that can decompose under various conditions, leading to the release of hazardous substances valsynthese.ch.
Thermal Decomposition and Release of Toxic Gases (Chlorine, Phosgene, Hydrogen Chloride)
When subjected to heat, this compound undergoes decomposition, producing toxic and corrosive fumes ilo.orgkansashealthsystem.com. In the event of a fire, these hazardous gases are generated, posing a significant inhalation risk ilo.orgnj.govjodrugs.com. The primary toxic decomposition products include:
Hydrogen Chloride (HCl): A corrosive gas that is highly irritating to the respiratory system, eyes, and skin ilo.orgkansashealthsystem.comnj.gov.
Phosgene: A highly toxic and insidious gas that can cause severe, delayed-onset pulmonary edema ilo.orgkansashealthsystem.com.
Chlorine: A toxic and corrosive gas .
Containers of this compound may explode when heated due to the pressure buildup from decomposition gases nj.govjodrugs.comguidechem.com.
Decomposition on Exposure to Moist Air or Water
This compound reacts with water or moist air kansashealthsystem.comnj.gov. It decomposes, albeit slowly in water, to form isopropyl alcohol, hydrogen chloride, and carbon dioxide noaa.gov. The hydrolysis process is a key factor in its environmental degradation, with one study noting an aqueous hydrolysis half-life of 5.6 minutes at 24.5 °C nih.gov. This reactivity means that upon release, it will give off hydrogen chloride fumes in the presence of humidity noaa.gov.
| Condition | Decomposition Products |
| Thermal Decomposition | Hydrogen Chloride, Phosgene, Chlorine ilo.orgkansashealthsystem.comnj.gov |
| Exposure to Water/Moist Air | Isopropyl Alcohol, Hydrogen Chloride, Carbon Dioxide noaa.gov |
Incompatibility with Other Chemical Classes
This compound is incompatible with a range of other chemical substances, and mixing can lead to violent reactions. It is crucial to store it separately from these materials.
Table of Incompatible Materials
| Chemical Class | Specific Examples | Potential Hazard |
|---|---|---|
| Strong Oxidizing Agents | Perchlorates, Peroxides, Nitrates, Chlorine, Bromine ilo.orgnj.gov | Violent reaction ilo.org |
| Strong Bases / Alkalis | Sodium hydroxide (B78521), Potassium hydroxide valsynthese.chnj.gov | Violent reaction |
| Acids | Strong acids such as Hydrochloric, Sulfuric, and Nitric acid valsynthese.chnj.gov | Reaction |
| Water / Moist Air | Humidity, environmental moisture nj.gov | Decomposition, release of corrosive gas nj.govnoaa.gov |
| Alcohols | Isopropyl alcohol valsynthese.chnj.gov | Reaction |
| Amines | - | Reaction valsynthese.chnj.gov |
| Metals | Iron, various other metals valsynthese.chnj.gov | Attacks many metals, especially in a humid atmosphere noaa.gov |
| Metal Salts | Iron salts nj.govguidechem.com | Catalyzes thermal decomposition guidechem.com |
| Ethers | Diisopropyl ether | May react vigorously or explosively in the presence of trace metal salts noaa.gov |
| Phosgene | - | Reacts violently guidechem.comnih.gov |
Occupational Exposure and Control Strategies
Due to its high volatility and hazardous properties, strict control strategies are necessary to manage occupational exposure to this compound kansashealthsystem.com. The substance is corrosive to the eyes, skin, and respiratory tract ilo.orgjodrugs.com.
Engineering Controls:
Enclosure and Automation: Where possible, processes should use closed systems and automated pumping from storage containers to minimize worker contact ilo.orgnj.gov.
Ventilation: Local exhaust ventilation should be employed to control airborne concentrations at the source. General ventilation is also necessary to maintain a safe work environment ilo.org. Electrical equipment and lighting should be explosion-proof ilo.org.
Personal Protective Equipment (PPE):
Respiratory Protection: In situations with potential for overexposure, a NIOSH-approved positive-pressure, self-contained breathing apparatus (SCBA) is required kansashealthsystem.comnj.gov.
Hand Protection: Wear protective gloves recommended by the safety equipment manufacturer for the specific operational conditions ilo.orgnj.gov.
Eye and Face Protection: Safety goggles and a face shield are necessary to protect against splashes and vapors ilo.org.
Skin and Body Protection: Chemical protective clothing, including suits, footwear, and headgear, must be worn to prevent skin contact. This clothing should be cleaned and available daily ilo.orgkansashealthsystem.comnj.gov.
Work Practices and Hygiene:
Training: Workers must be trained on the proper handling and storage procedures for this compound nj.gov.
Hygiene: Eating, drinking, and smoking are prohibited in areas where the chemical is handled. Workers should wash thoroughly at the end of a work shift, especially any areas that may have contacted the substance ilo.orgnj.gov.
Emergency Facilities: Emergency shower and eyewash facilities must be readily available in the immediate work area nj.gov.
Spill and Leak Procedures:
Future Research Directions and Outlook
Development of Greener Synthetic Pathways for Isopropyl Chloroformate
The traditional synthesis of this compound involves the reaction of isopropanol (B130326) with phosgene (B1210022), a highly toxic gas. ontosight.aipatsnap.com Future research is intensely focused on developing safer and more environmentally benign synthetic routes. One promising avenue is the use of phosgene substitutes, such as triphosgene (B27547), which is a solid and therefore easier and safer to handle. patsnap.com Research in this area aims to optimize reaction conditions using alternative solvents and initiators, like dichloromethane (B109758) and dimethylformamide, to improve safety and reaction efficiency. patsnap.com
Another key direction is the exploration of catalytic processes that can activate isopropanol for a more direct and less hazardous reaction. The goal is to minimize waste generation, a core principle of green chemistry, and reduce the reliance on hazardous materials. epa.govrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is also being investigated to decrease solvent usage and energy consumption. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity and selectivity of this compound in organic reactions are highly dependent on the catalytic system employed. Future research will explore the use of novel catalysts to control the outcomes of reactions involving this reagent. Boron-based catalysts, such as diphenylborinic acid, have shown promise in enabling site-selective functionalization of complex molecules. scholaris.ca These catalysts can activate specific hydroxyl groups in polyols, allowing for precise reactions with chloroformates. scholaris.ca
The development of transition metal-catalyzed reactions is another exciting frontier. caltech.edu Iron-catalyzed cross-coupling reactions, for instance, could offer new ways to form carbon-carbon and carbon-heteroatom bonds using this compound as a key building block. caltech.edu Research in this area will focus on designing new ligands to enhance the efficiency and substrate scope of these catalytic systems. caltech.edu The ultimate aim is to develop catalysts that are not only highly active and selective but also recoverable and reusable, further contributing to the sustainability of chemical processes. qub.ac.uk
Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring
Understanding the intricate mechanisms of reactions involving this compound is crucial for process optimization and control. Future research will increasingly rely on advanced spectroscopic and analytical techniques for in situ (in the reaction mixture) monitoring. Techniques like infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can provide real-time information on the formation of intermediates and products. nih.gov
X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful tools for probing the electronic structure and composition of catalysts and reactants during a reaction. nih.govfrontiersin.org These techniques can offer insights into catalyst deactivation and help in the rational design of more robust catalytic systems. nih.gov The integration of multiple analytical methods will be key to obtaining a comprehensive understanding of reaction kinetics and mechanisms. nih.gov
Integration of this compound in Flow Chemistry and Microfluidic Systems
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The integration of this compound into flow chemistry systems is a promising area of future research. bu.edusci-hub.se Microfluidic systems, which use channels with micrometer dimensions, allow for precise control over reaction parameters such as temperature, pressure, and mixing. bu.eduelveflow.com
This enhanced control can lead to higher yields, fewer byproducts, and safer handling of reactive intermediates. sci-hub.se Research will focus on designing and optimizing microreactors for specific reactions involving this compound, including its use in the synthesis of carbamates and carbonates. framochem.comsci-hub.se The development of solvent-resistant microfluidic devices made from materials like thiol-ene polymers or Teflon will be crucial for expanding the range of compatible reactions. elveflow.com
Computational Design of New Chloroformate-Based Reagents
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new chemical entities. Future research will leverage these computational approaches to design novel chloroformate-based reagents with tailored properties. nih.gov By using quantum chemistry calculations, researchers can predict the reactivity and selectivity of new chloroformate structures, guiding synthetic efforts toward the most promising candidates. chemrxiv.org
This in silico design process can accelerate the discovery of reagents with enhanced performance for specific applications. chemrxiv.orgbiorxiv.org For example, computational methods can be used to design chloroformates that are more stable, more selective, or have improved solubility in environmentally friendly solvents. The ultimate goal is to create a toolbox of computationally designed chloroformate reagents that can be used to address a wide range of synthetic challenges. chemrxiv.org
Biological and Biomedical Applications Beyond Current Scope
While this compound is already used as an intermediate in the synthesis of some pharmaceuticals, its potential in broader biological and biomedical applications remains largely unexplored. ontosight.ai Future research could investigate its use in the development of novel drug delivery systems, where the chloroformate moiety could be used to link drugs to carrier molecules.
Another potential area of research is the use of this compound in the synthesis of new prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. The chloroformate group could be used to create a temporary linkage that is cleaved under specific physiological conditions, releasing the active drug at the desired site of action. researchgate.net Furthermore, the reactivity of this compound could be harnessed to develop new bioconjugation techniques for labeling proteins and other biomolecules.
Sustainable Practices and Lifecycle Assessment in Chloroformate Chemistry
As the chemical industry moves towards a more sustainable future, the entire lifecycle of chemicals is coming under scrutiny. elsevier.com Future research on this compound will need to incorporate sustainable practices and lifecycle assessment (LCA). chemcopilot.comrsc.orgicca-chem.org LCA is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal. chemcopilot.comicca-chem.org
For this compound, this means not only developing greener synthetic routes but also considering the environmental impact of its downstream applications and end-of-life. elsevier.com Research will focus on improving reaction efficiency to minimize waste, as measured by metrics like the E-factor and solvent intensity. rsc.org The goal is to develop a comprehensive understanding of the environmental footprint of chloroformate chemistry and to identify opportunities for improvement at every stage. rsc.orgacs.org
Interactive Data Table: Future Research Directions for this compound
| Research Area | Key Objectives | Potential Impact |
| Greener Synthetic Pathways | Develop phosgene-free synthetic routes; Utilize catalytic processes; Implement one-pot syntheses. | Increased safety; Reduced environmental impact; Improved process efficiency. |
| Novel Catalytic Systems | Explore boron-based and transition metal catalysts; Design recoverable and reusable catalysts. | Enhanced reaction selectivity and reactivity; Access to new chemical transformations; More sustainable chemical manufacturing. |
| Advanced In Situ Monitoring | Employ advanced spectroscopic techniques (FTIR, XAS, XPS); Gain real-time reaction insights. | Optimized reaction conditions; Improved understanding of reaction mechanisms; Enhanced process control. |
| Flow Chemistry & Microfluidics | Integrate into continuous-flow reactors; Utilize microfluidic systems for precise control. | Safer handling of reactive intermediates; Higher yields and purity; Improved scalability of reactions. |
| Computational Reagent Design | Use in silico methods to design novel chloroformates; Predict reactivity and selectivity. | Accelerated discovery of new reagents; Tailored properties for specific applications; Reduced experimental effort. |
| Expanded Biological Applications | Investigate use in drug delivery and prodrug synthesis; Develop new bioconjugation techniques. | Novel therapeutic strategies; Targeted drug delivery; Advanced tools for biomedical research. |
| Sustainability & Lifecycle Assessment | Conduct comprehensive lifecycle assessments; Minimize waste and energy consumption. | Reduced environmental footprint; Alignment with green chemistry principles; More sustainable chemical industry. |
Q & A
Q. What are the critical safety considerations when handling isopropyl chloroformate in laboratory settings?
this compound is highly corrosive, flammable, and toxic. Key safety measures include:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., ABEK-filter respirators) is required in poorly ventilated areas .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
- Storage: Store in a cool, dry place away from oxidizers and moisture. Use inert gas purging for long-term stability .
- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, avoiding water due to vigorous hydrolysis .
Q. How can researchers optimize the synthesis of diisopropyl azodicarboxylate (DIAD) using this compound?
DIAD synthesis involves two steps:
- Step 1: React this compound with hydrazine in anhydrous ether at ≤0°C for 2 hours to form diisopropyl hydrazine-1,2-dicarboxylate.
- Step 2: Oxidize the intermediate with hydrogen peroxide (1.1:1 molar ratio) at -5–5°C for 2 hours. Key factors:
- Temperature Control: Excess heat accelerates side reactions (e.g., hydrolysis).
- Stoichiometry: Excess H₂O₂ improves oxidation efficiency but requires careful quenching .
Advanced Research Questions
Q. What mechanistic insights explain the dual solvolysis pathways of this compound?
Solvolysis proceeds via concerted (SN2) and stepwise (acyclic carbocation) mechanisms , influenced by solvent properties:
- Polar Aprotic Solvents (e.g., acetone): Favor SN2 due to strong nucleophilic attack (e.g., water or alcohols).
- Ionizing Solvents (e.g., ethanol/water mixtures): Promote carbocation formation, leading to stepwise pathways. Grunwald-Winstein analysis correlates rate constants () with solvent ionizing power () and nucleophilicity (). For this compound, (moderate ionization dependence) and (high nucleophilic sensitivity) .
Q. How do conflicting toxicity data (e.g., LC50 values) for this compound impact risk assessment in experimental design?
Q. What experimental approaches resolve contradictions in the genotoxicity profile of this compound?
- Ames Test Results: Negative in standard plate and preincubation assays (TA98, TA100, TA1535 strains) .
- Unresolved Gaps: Lack of mammalian genotoxicity data (e.g., micronucleus or comet assays). Recommendation: Combine in vitro mammalian cell assays with in vivo studies to validate findings .
Methodological Guidance
Q. How should researchers design solvent systems to study this compound reactivity?
- Solvent Selection: Use binary solvent mixtures (e.g., ethanol-water) to modulate ionizing power () and nucleophilicity ().
- Kinetic Profiling: Measure solvolysis rates via conductivity or HPLC to construct LFERs (Linear Free Energy Relationships) .
- Isotopic Labeling: O-tracing in hydrolysis experiments distinguishes acyl-oxygen vs. alkyl-oxygen cleavage pathways .
Q. What strategies minimize side reactions during esterification using this compound?
- Moisture Control: Use anhydrous solvents (e.g., THF, ether) and molecular sieves.
- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer and reduce reaction time.
- Temperature: Maintain ≤0°C to suppress hydrolysis .
Data Contradiction Analysis
Q. Why do solvolysis studies report divergent mmm and lll values for this compound?
Discrepancies arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
